![molecular formula C14H8ClF3O2 B6365553 2-Chloro-5-(2-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261545-65-6](/img/structure/B6365553.png)
2-Chloro-5-(2-trifluoromethylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-trifluoromethylphenyl)benzoic acid, 95% (2C5TPA) is an organic compound belonging to the class of benzoic acids. It is a colorless solid that is soluble in polar organic solvents and has a melting point of approximately 80°C. 2C5TPA has a wide variety of uses in scientific research, including in the synthesis of pharmaceuticals, materials science, and biochemistry. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2C5TPA.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-trifluoromethylphenyl)benzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(2-trifluoromethylphenyl)benzoic acid, 95% are not yet fully understood. However, it has been observed to have an inhibitory effect on cell growth and proliferation in vitro. Additionally, it has been found to reduce the production of inflammatory cytokines in animal models.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(2-trifluoromethylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized from commercially available starting materials. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, it is important to note that 2-Chloro-5-(2-trifluoromethylphenyl)benzoic acid, 95% is a hazardous compound and should be handled with care.
Future Directions
There are several potential future directions for research involving 2-Chloro-5-(2-trifluoromethylphenyl)benzoic acid, 95%. These include further studies into its mechanism of action, its effects on cell growth and proliferation, and its use in the synthesis of pharmaceuticals and materials. Additionally, further research could be conducted into its potential applications in the treatment of diseases, such as cancer and inflammatory disorders.
Synthesis Methods
2-Chloro-5-(2-trifluoromethylphenyl)benzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-chlorobenzoyl chloride and 2-trifluoromethylphenol in the presence of a base, such as potassium carbonate, to form 2-chloro-5-(2-trifluoromethylphenyl)benzoic acid. The second step involves the purification of the product by recrystallization or distillation.
Scientific Research Applications
2-Chloro-5-(2-trifluoromethylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and antifungal agents. It is also used in materials science to synthesize polymers and other materials. In biochemistry, 2-Chloro-5-(2-trifluoromethylphenyl)benzoic acid, 95% is used to study the structure and function of proteins.
properties
IUPAC Name |
2-chloro-5-[2-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-6-5-8(7-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFABWZVPYQNFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681443 |
Source
|
Record name | 4-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1261545-65-6 |
Source
|
Record name | 4-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.